8-methoxy-2-propyl-3-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione
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Overview
Description
Pyrimidine is a six-membered heterocyclic organic colorless compound containing two nitrogen atoms at 1st and 3rd positions . Pyrimidines and their fused analogues form a large group of heterocyclic compounds . They are an integral part of DNA and RNA and impart diverse pharmacological properties .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using methods like X-ray diffraction (XRD) and density functional theory (DFT) modeling . The geometric parameters from both investigation techniques are usually quite compatible .Scientific Research Applications
Novel Synthesis Methods
Research has led to novel methods for synthesizing chromeno[2,3-d]pyrimidine derivatives. For instance, a novel synthesis route has been developed for 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-diones, which are important for their pharmaceutical properties, using a variety of starting materials and reactions conditions to achieve high purity and yield of the desired compounds (Osyanin et al., 2014).
Anticancer Potential
Chromeno[2,3-d]pyrimidine derivatives have shown promising anticancer activities. The synthesis and biological evaluation of pyrano[2,3-f]chromene-4,8-dione derivatives, closely related to the compound , have revealed significant anticancer properties against various human cancer cell lines, highlighting the therapeutic potential of these compounds in oncology (Hongshuang Li et al., 2017).
Antimicrobial Activities
Another area of research interest is the antimicrobial properties of chromeno[2,3-d]pyrimidine derivatives. Studies have synthesized and evaluated the antimicrobial efficacy of these compounds against a range of bacterial and fungal strains, providing valuable insights into their potential as antimicrobial agents (Janardhan Banothu & Rajitha Bavanthula, 2012).
Sensing and Catalysis
The chemical versatility of chromeno[2,3-d]pyrimidine derivatives extends to their use in chemical sensing and catalysis. For example, a novel Hg2+ colorimetric chemosensor has been developed using chromeno[d]pyrimidine-2,5-dione/thione derivatives, demonstrating the utility of these compounds in environmental monitoring and analytical chemistry (Negar Jamasbi et al., 2021).
Mechanism of Action
The mechanism of action for pyrimidine derivatives can vary widely depending on their specific structure and the biological system they interact with. Some pyrimidine derivatives have shown a wide range of biological potential, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .
Future Directions
Properties
IUPAC Name |
8-methoxy-3-(4-methylphenyl)-2-propylchromeno[2,3-d]pyrimidine-4,5-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4/c1-4-5-18-23-21-19(22(26)24(18)14-8-6-13(2)7-9-14)20(25)16-11-10-15(27-3)12-17(16)28-21/h6-12H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PGBBPOXLFBVNPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=NC2=C(C(=O)C3=C(O2)C=C(C=C3)OC)C(=O)N1C4=CC=C(C=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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